Hexachlorodisiloxane

Descripción general

Descripción

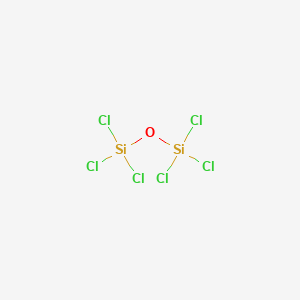

Hexachlorodisiloxane is a chemical compound composed of chlorine, silicon, and oxygen. It is structurally characterized as the symmetrical ether of two trichlorosilyl groups. The chemical formula for this compound is Cl₆OSi₂, and it has a molar mass of 284.87 g/mol . At room temperature, it is a colorless liquid that hydrolyzes upon exposure to water.

Métodos De Preparación

Hexachlorodisiloxane can be synthesized via high-temperature oxidation of silicon tetrachloride. The reaction is as follows:

2SiCl4+O2→2(SiCl3)2O+Cl2

This reaction typically occurs at temperatures between 950°C and 970°C .

In industrial settings, this compound is often produced through the distillation of mixtures containing hexachlorodisilane. The process involves careful control of water content to ensure high purity, with water levels maintained at less than 10 parts per billion by weight .

Análisis De Reacciones Químicas

Hexachlorodisiloxane undergoes several types of chemical reactions, including hydrolysis, decomposition, and fluorination:

- When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrochloric acid:

Hydrolysis: (SiCl3)2O+3H2O→2SiO2+6HCl

Under intense heat, this compound decomposes to form silicon dioxide and silicon tetrachloride:Decomposition: 2(SiCl3)2O→SiO2+3SiCl4

Reaction with antimony trifluoride yields hexafluorodisiloxane:Fluorination: (SiCl3)2O+6SbF3→(SiF3)2O+6SbCl3

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Organosilicon Compounds

Hexachlorodisiloxane is primarily used as a precursor in the synthesis of various organosilicon compounds. Its structure allows it to serve as a building block for producing chlorosilane-based intermediates, which are critical in developing silicone materials, resins, and coatings . The compound can react with amines to form organoamino-substituted disiloxanes, which have applications in creating functionalized siloxanes for diverse applications .

Formation of Silicon-Based Materials

HCDSO can hydrolyze to form siloxane polymers, which are useful in producing high-purity silicon dioxide essential for semiconductor devices. The compound's reactivity enables it to be used in synthesizing advanced materials such as Si/C/O/N ceramics by reacting with bis(trimethylsilyl)carbodiimide.

Semiconductor Industry

Silicon Oxide Films

In the semiconductor industry, this compound is employed in atomic layer deposition (ALD) processes for creating silicon oxide films. These films are crucial for various electronic applications due to their excellent insulating properties and stability . Research indicates that HCDSO can produce silicon oxide layers with desirable characteristics, such as low etching rates and high density, making it suitable for advanced semiconductor devices .

Surface Modification

HCDSO is also utilized for modifying silicon surfaces to enhance their properties. It interacts with silicon dioxide and other silicon compounds to form protective layers that improve the performance of semiconductor devices. This application is particularly important in developing flexible electronics where surface integrity is critical.

Material Science

Development of Functionalized Oligomers

Recent studies have shown that this compound can be used to synthesize orthosilicic acid and its oligomers, which serve as building blocks for functionalized oligosiloxanes. These materials have potential applications in advanced composites and nanomaterials due to their unique structural properties . The ability to control the synthesis conditions allows for the development of materials with tailored properties for specific applications.

Case Studies

Mecanismo De Acción

The mechanism of action of hexachlorodisiloxane primarily involves its reactivity with water and other reagents. Upon hydrolysis, it releases hydrochloric acid and forms silicon dioxide. This reactivity is harnessed in various industrial processes to produce high-purity materials.

Comparación Con Compuestos Similares

Hexachlorodisiloxane is often compared with hexafluorodisiloxane, which is its fluorinated analog. Both compounds share similar structural features but differ significantly in their reactivity and applications. Hexafluorodisiloxane, for instance, is more stable and less reactive with water compared to this compound .

Other similar compounds include:

Tetrachlorosilane (SiCl₄): Used in the production of high-purity silicon.

Trichlorosilane (SiHCl₃): A key intermediate in the production of polysilicon for solar cells and semiconductors.

This compound stands out due to its unique combination of reactivity and stability, making it a valuable compound in both research and industrial applications.

Actividad Biológica

Hexachlorodisiloxane (HCDSO), a compound with the chemical formula , is a siloxane derivative that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of HCDSO, focusing on its toxicological effects, potential therapeutic applications, and relevant case studies.

This compound is characterized as a colorless liquid with a high purity level exceeding 98% . It is classified as a hazardous material due to its corrosive nature and potential health risks upon exposure. The compound is known to react with moisture, producing hydrochloric acid, which can lead to severe chemical burns upon contact with skin or mucous membranes .

Toxicological Effects

The biological activity of HCDSO primarily revolves around its toxicological profile. Acute exposure can result in:

- Chemical Burns : Ingestion can cause severe damage to the gastrointestinal tract, leading to perforation and serious internal injuries .

- Eye Damage : Direct contact may result in significant eye irritation or burns, potentially causing permanent damage .

- Respiratory Issues : Inhalation of vapors can lead to respiratory distress, including chemical pneumonitis and pulmonary edema .

Chronic exposure has been associated with cumulative health effects, including respiratory tract inflammation and dermatitis from repeated skin contact .

Biological Activity and Case Studies

Despite its toxicity, research has indicated potential applications of HCDSO in organic synthesis and as a reagent in various chemical reactions. Notably, it has been utilized in synthesizing organosilicon compounds that exhibit biological activity.

Synthesis of Bioactive Compounds

HCDSO serves as a precursor for synthesizing various organosilicon compounds through reactions with amines and alcohols. These derivatives have shown promise in biological applications:

- Antitumor Activity : Some derivatives synthesized from HCDSO have demonstrated significant cytotoxic effects against cancer cell lines. For example, studies have shown that certain organosilicon compounds exhibit IC50 values in the micromolar range against various cancer cells .

- Antimicrobial Properties : Research indicates that modified siloxanes derived from HCDSO can possess antimicrobial activity, particularly against Gram-positive bacteria .

Data Table: Biological Activity of HCDSO Derivatives

The biological mechanisms underlying the activity of HCDSO-derived compounds remain under investigation. Preliminary studies suggest that these compounds may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and modulating apoptotic pathways involving BAX and BCL-2 proteins . Additionally, the ability of these compounds to interact with cellular membranes may enhance their cytotoxic effects.

Propiedades

IUPAC Name |

trichloro(trichlorosilyloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6OSi2/c1-8(2,3)7-9(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAHOIWVGZZELU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065836 | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14986-21-1 | |

| Record name | Hexachlorodisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14986-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,1,1,3,3,3-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorodisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexachlorodisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

ANone: Hexachlorodisiloxane is not a pharmaceutical compound and does not have a biological target in the traditional sense. Therefore, questions about its interaction with targets and downstream effects are not applicable. This compound is primarily studied for its chemical properties and applications in materials science.

A: * Molecular formula: Si2OCl6 [, , , , , , , ]* Molecular weight: 269.89 g/mol [, , , , , , , ]* Spectroscopic data: Extensive studies have been conducted on the infrared, Raman, and nuclear quadrupole resonance (NQR) spectra of this compound. These studies provide insights into the molecule's vibrational modes and structural features. [, , , , , , , ] For instance, research suggests the Si-O-Si bond in this compound is linear, contradicting earlier assumptions of a bent structure. []

A: this compound is a highly reactive compound. It hydrolyzes readily in the presence of water to form hydrochloric acid and siloxane polymers. [, , ] Therefore, it is typically handled under anhydrous conditions. [, , , , , , , ] Its reactivity makes it a valuable precursor for synthesizing various silicon-containing materials, including:* Si/C/O/N ceramics: this compound reacts with bis(trimethylsilyl)carbodiimide to form polymeric xerogels, which can be pyrolyzed to produce Si/C/O/N ceramics with interesting properties. []* Thin-film transistors: this compound-derived silicon oxide (SiOx) layers are used in the fabrication of optically transparent and flexible thin-film transistors. []* Silyl-functionalized silsesquioxanes: this compound is used to prepare silyl-functionalized silsesquioxanes, which serve as building blocks for larger Si-O assemblies. []

ANone: While this compound itself may not be a catalyst, it serves as a versatile precursor for synthesizing silicon-containing materials with potential catalytic applications. The specific catalytic properties would depend on the final material and its structure. Research exploring this compound's role in developing novel catalysts is ongoing.

A: Computational chemistry techniques, like density functional theory (DFT), can be employed to investigate the electronic structure, bonding, and reactivity of this compound. These methods offer insights into the molecule's behavior and assist in predicting its reactions and properties. []

A: this compound is sensitive to moisture and readily hydrolyzes. [, , ] Therefore, it's typically stored and handled under anhydrous conditions. Formulation strategies are not a primary focus for this compound, as it's primarily used as a chemical reagent and not as a formulated product.

ANone: Questions related to SHE regulations, PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, analytical methods, environmental impact, dissolution, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzymes, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications are not directly relevant to this compound. These aspects are primarily associated with pharmaceutical development and biological applications, while this compound's primary research focus lies in its chemical properties and use as a precursor for synthesizing silicon-containing materials.

ANone: Research on this compound benefits from the synergy between different scientific disciplines, including:

- Spectroscopy: Various spectroscopic techniques like Infrared, Raman, and NMR are critical in characterizing the structure and properties of this compound and its derivatives. [, , , , , , , ]

- Computational Chemistry: Computational methods can predict and explain the reactivity of this compound, guiding the design of new materials and processes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.